(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
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Overview
Description
The compound (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other imidazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Other compounds with similar structures have been shown to affect various pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Its metabolism and excretion patterns are currently unknown .
Result of Action
Based on its structural similarity to other bioactive compounds, it may have potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Thioether Formation: The thioether linkage is introduced by reacting 4-chlorobenzyl chloride with a thiol derivative under basic conditions.
Final Coupling: The final step involves coupling the thioether-imidazole intermediate with o-tolylmethanone under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone: can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Known for their broad-spectrum biological activities.
1,3,4-Thiadiazole Derivatives: Exhibited diuretic and antibacterial activities.
Quinoline Derivatives: Used in the synthesis of pharmaceuticals and materials.
Uniqueness
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-13-4-2-3-5-16(13)17(22)21-11-10-20-18(21)23-12-14-6-8-15(19)9-7-14/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLUHUJMQZOGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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